molecular formula C23H27NO5 B11419460 methyl 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11419460
M. Wt: 397.5 g/mol
InChI Key: ORVIUOAIGAJOEH-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzoxazine ring: This can be achieved through the reaction of an appropriate phenol derivative with an amine and formaldehyde under acidic conditions.

    Introduction of the isopropyl and methyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides.

    Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its benzoxazine ring, coupled with the isopropyl and methyl groups, makes it a versatile compound for various applications.

Biological Activity

Methyl 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with the reaction of 2-amino phenol with chloroacetyl chloride in dichloromethane, followed by the introduction of a bromo substituent using dibromoethane.
  • Formation of Benzoxazine : The benzoxazine structure is formed through cyclization reactions involving various substituents.
  • Characterization : The synthesized compounds are characterized using techniques such as Thin Layer Chromatography (TLC), melting point analysis, Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Antibacterial and Antifungal Properties

Research indicates that benzoxazine derivatives exhibit significant antibacterial and antifungal activities. A study demonstrated that this compound was tested against various bacterial strains and fungi:

Compound Concentration (ppm) Zone of Inhibition (mm) % Inhibition
B1750431.04
B2750631.66
B3750836.93
Ciprofloxacin (Standard)75028100

The results indicated that the compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity against Candida albicans and Aspergillus niger .

The biological activity of benzoxazine derivatives is attributed to their ability to interact with cellular targets involved in microbial growth and survival. This includes inhibition of cell wall synthesis and disruption of membrane integrity, which are critical for bacterial survival .

Case Study 1: Antidiabetic Potential

In a related study on thiazolidinedione derivatives, compounds similar in structure to this compound were evaluated for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ). These compounds showed promising results in enhancing insulin sensitivity, indicating potential antidiabetic properties .

Case Study 2: Anticancer Activity

Another investigation explored the anticancer properties of benzoxazine derivatives. The study revealed that certain derivatives inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Although specific data on this compound were not detailed, the structural similarities suggest potential efficacy in cancer therapy .

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

methyl 4-[2-(5-methyl-2-propan-2-ylphenoxy)propanoyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C23H27NO5/c1-14(2)17-11-10-15(3)12-20(17)28-16(4)22(25)24-13-21(23(26)27-5)29-19-9-7-6-8-18(19)24/h6-12,14,16,21H,13H2,1-5H3

InChI Key

ORVIUOAIGAJOEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)N2CC(OC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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